molecular formula C23H33Cl2FN2O3 B2876374 1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 1052406-97-9

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2876374
CAS No.: 1052406-97-9
M. Wt: 475.43
InChI Key: GLZHKHHMURRJGS-UHFFFAOYSA-N
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Description

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O3 and its molecular weight is 475.43. The purity is usually 95%.
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Biological Activity

The compound 1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride , also known by its CAS number 1215647-74-7, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure and Composition

  • Molecular Formula : C23H33Cl2FN2O3
  • Molecular Weight : 475.4 g/mol
  • CAS Number : 1215647-74-7
PropertyValue
Molecular FormulaC23H33Cl2FN2O3
Molecular Weight475.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

The compound exhibits a range of biological activities, primarily attributed to its piperazine moiety, which is known for its interaction with various neurotransmitter receptors. Research indicates that derivatives of piperazine can influence the central nervous system (CNS) by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Serotonin Receptor Modulation : Piperazine derivatives have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : The presence of a fluorophenyl group may enhance the affinity for dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on similar piperazine compounds suggest several possible pathways:

  • Inhibition of Reuptake Transporters : Some piperazine derivatives inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.
  • Receptor Binding Affinity : Virtual screening studies have indicated that modifications in the piperazine structure can significantly alter binding affinities to various receptors, including sigma and adrenergic receptors .

Study 1: Neuropharmacological Evaluation

A study conducted by Varadaraju et al. (2013) evaluated the neuropharmacological properties of several piperazine derivatives. The findings suggested that modifications in the side chains significantly influenced their efficacy as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease .

Study 2: Antidepressant Activity

Research published in PubMed explored the antidepressant-like effects of a related piperazine compound. The results indicated that the compound produced significant reductions in depressive-like behavior in animal models, likely through serotonergic mechanisms .

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3.2ClH/c1-18-4-3-5-19(2)23(18)29-15-14-28-17-22(27)16-25-10-12-26(13-11-25)21-8-6-20(24)7-9-21;;/h3-9,22,27H,10-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHKHHMURRJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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